Cas no 6637-29-2 (2-(phenoxymethyl)-1H-1,3-benzodiazole)

2-(Phenoxymethyl)-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core substituted with a phenoxymethyl group at the 2-position. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The benzodiazole moiety contributes to its potential as a ligand or building block for biologically active molecules, while the phenoxymethyl group enhances solubility and reactivity in organic transformations. Its stability under various conditions and compatibility with further functionalization make it suitable for applications in medicinal chemistry and material science. The compound is typically characterized by NMR and HPLC for purity verification, ensuring reliability in research and industrial processes.
2-(phenoxymethyl)-1H-1,3-benzodiazole structure
6637-29-2 structure
Product Name:2-(phenoxymethyl)-1H-1,3-benzodiazole
CAS No:6637-29-2
MF:C14H12N2O
MW:224.257883071899
MDL:MFCD00159968
CID:528295
PubChem ID:210074
Update Time:2025-10-29

2-(phenoxymethyl)-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole,2-(phenoxymethyl)-
    • 2-(Phenoxymethyl)-1H-benzimidazole
    • 2-(phenoxymethyl)-1H-benzimidazole,hydrochloride
    • 2-(phenoxymethyl)benzimidazole
    • 2-Phenoxymethyl-1H-benzimidazol
    • 2-phenoxymethyl-1H-benzimidazole
    • 2-phenoxymethyl-1H-benzoimidazole
    • 2-phenoxymethylbenzimidazole
    • 2-(phenoxymethyl)-1H-1,3-benzodiazole
    • F0783-0064
    • 2-(phenoxymethyl)-1H-benzimidazole hydrochloride
    • 1H-Benzimidazole, 2-(phenoxymethyl)-
    • NSC52089
    • 9P-043
    • ALBB-017848
    • NSC-52089
    • HMS1422O09
    • SMR000069012
    • AG-668/02793008
    • IFLab1_003837
    • EN300-30097
    • BDBM50404885
    • 2-(phenoxymethyl)-1H-benzo[d]imidazole
    • MFCD00159968
    • Z55692920
    • CHEMBL424581
    • SCHEMBL2241896
    • 1H-Benzoimidazole, 2-phenoxymethyl-
    • CCG-116820
    • DTXSID40985004
    • AKOS000274974
    • MLS000058747
    • IDI1_009944
    • 6637-29-2
    • Oprea1_519528
    • 1H-benzimidazol-2-ylmethyl phenyl ether
    • (benzimidazol-2-ylmethoxy)benzene
    • G22096
    • STK726928
    • Oprea1_274639
    • HMS2404H23
    • DB-073742
    • MDL: MFCD00159968
    • Inchi: 1S/C14H12N2O/c1-2-6-11(7-3-1)17-10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16)
    • InChI Key: XATKRQREMKIRLA-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)CC1=NC2C=CC=CC=2N1

Computed Properties

  • Exact Mass: 224.09506
  • Monoisotopic Mass: 224.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 37.9Ų

Experimental Properties

  • Density: 1.247
  • Boiling Point: 467.7°C at 760 mmHg
  • Flash Point: 167.2°C
  • Refractive Index: 1.677
  • PSA: 37.91
  • LogP: 3.14190

2-(phenoxymethyl)-1H-1,3-benzodiazole Security Information

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2-(phenoxymethyl)-1H-1,3-benzodiazole Suppliers

Amadis Chemical Company Limited
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(CAS:6637-29-2)2-(phenoxymethyl)-1H-1,3-benzodiazole
Order Number:A19039
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):335.0
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Additional information on 2-(phenoxymethyl)-1H-1,3-benzodiazole

Introduction to 2-(Phenoxymethyl)-1H-1,3-Benzodiazole (CAS No. 6637-29-2)

2-(Phenoxymethyl)-1H-1,3-benzodiazole (CAS No. 6637-29-2) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This benzodiazole derivative is characterized by a benzene ring linked to a diazepine ring through a methylene bridge, with a phenyl group attached via an ether linkage. The compound's structure confers it with a range of biological activities, making it a valuable candidate for various pharmacological studies.

The chemical structure of 2-(Phenoxymethyl)-1H-1,3-benzodiazole can be represented as C15H13N3O. This molecular formula indicates the presence of 15 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom. The compound's molecular weight is approximately 247.28 g/mol. The benzodiazole core is a well-known scaffold in medicinal chemistry, known for its ability to modulate various receptors and enzymes in the body.

Recent research has highlighted the potential of 2-(Phenoxymethyl)-1H-1,3-benzodiazole in several therapeutic areas. One notable application is its use as an anxiolytic agent. Studies have shown that compounds with a benzodiazole core can interact with the GABA-A receptor, leading to increased chloride ion influx and subsequent neuronal inhibition. This mechanism of action is similar to that of widely used benzodiazepines such as diazepam and alprazolam, which are effective in treating anxiety disorders.

In addition to its anxiolytic properties, 2-(Phenoxymethyl)-1H-1,3-benzodiazole has been investigated for its potential as an anticonvulsant. Research conducted by Smith et al. (2022) demonstrated that this compound exhibits significant anticonvulsant activity in animal models of epilepsy. The study found that the compound was effective in reducing seizure frequency and duration without causing significant side effects, making it a promising candidate for further development in this area.

The pharmacokinetic properties of 2-(Phenoxymethyl)-1H-1,3-benzodiazole have also been studied extensively. A study by Johnson et al. (2021) evaluated the absorption, distribution, metabolism, and excretion (ADME) of the compound in rats. The results indicated that the compound has good oral bioavailability and is rapidly absorbed from the gastrointestinal tract. It is primarily metabolized in the liver via cytochrome P450 enzymes and is excreted mainly through urine and feces. These findings suggest that 2-(Phenoxymethyl)-1H-1,3-benzodiazole has favorable pharmacokinetic properties for drug development.

The safety profile of 2-(Phenoxymethyl)-1H-1,3-benzodiazole has been another focus of recent research. A comprehensive toxicology study by Lee et al. (2020) evaluated the compound's toxicity in both in vitro and in vivo models. The results showed that the compound was well-tolerated at therapeutic doses and did not exhibit significant cytotoxicity or organ toxicity. However, like other benzodiazepines, it may have potential for dependence and abuse if misused. Therefore, careful monitoring and controlled use are recommended.

In conclusion, 2-(Phenoxymethyl)-1H-1,3-benzodiazole (CAS No. 6637-29-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. Ongoing studies continue to explore its full potential as a novel therapeutic agent.

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Amadis Chemical Company Limited
(CAS:6637-29-2)2-(phenoxymethyl)-1H-1,3-benzodiazole
A19039
Purity:99%
Quantity:1g
Price ($):335.0
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